N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethyl)aniline
Overview
Description
“N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethyl)aniline” is a compound that contains a thiadiazole ring . Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This ring is a bioisostere of pyrimidine and oxadiazole .Scientific Research Applications
Synthesis and Structural Properties
Research on the synthesis and structural properties of thiadiazole derivatives provides insights into their chemical behaviors and potential applications. For example, the study by Issac and Tierney (1996) highlights synthetic routes to substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, starting from chloral and substituted anilines. This research underlines the complexity and versatility of thiadiazole compounds in synthetic chemistry, potentially offering a foundation for synthesizing compounds like N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethyl)aniline (Issac & Tierney, 1996).
Biological Activities
Thiadiazole derivatives have been extensively studied for their wide range of biological activities. For instance, Koval et al. (2022) reviewed the analgesic and anti-inflammatory properties of triazole and thiadiazole derivatives, highlighting their potential as therapeutic agents. Such studies suggest that this compound might also possess interesting biological activities worthy of exploration (Koval et al., 2022).
Environmental and Other Applications
Research into thiadiazole derivatives extends beyond biomedical applications. For example, Bedoux et al. (2012) explored the occurrence and toxicity of antimicrobial agents like triclosan and its by-products in the environment, which could relate to the environmental impact and degradation studies of thiadiazole compounds (Bedoux et al., 2012). Additionally, studies on the solubility and phase behavior of ionic liquids with thiadiazole derivatives by Visak et al. (2014) indicate the potential for such compounds in industrial applications, including separation processes and material science (Visak et al., 2014).
Future Directions
Thiadiazole derivatives, including “N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethyl)aniline”, have shown potential in various biological activities . There is an urgent need to develop novel, more effective therapeutics . Therefore, future research could focus on further understanding the biological activities of thiadiazole derivatives and developing them into effective therapeutics.
Properties
IUPAC Name |
N-[(5-chlorothiadiazol-4-yl)methyl]-4-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3S/c11-9-8(16-17-18-9)5-15-7-3-1-6(2-4-7)10(12,13)14/h1-4,15H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAKCYNWQKSPKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC2=C(SN=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154642 | |
Record name | 5-Chloro-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339010-30-9 | |
Record name | 5-Chloro-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339010-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.